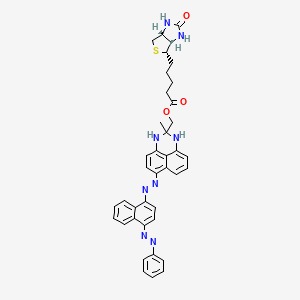![molecular formula C16H21O4PRe B14079825 Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- CAS No. 101697-78-3](/img/structure/B14079825.png)
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is a complex organometallic compound that features rhenium as the central metal atom coordinated with four carbonyl (CO) groups and a tris(2-methylpropyl)phosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- typically involves the reaction of rhenium pentacarbonyl bromide (Re(CO)5Br) with tris(2-methylpropyl)phosphine in an organic solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the substitution of one carbonyl group by the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium-phosphine or rhenium-amine complexes .
Scientific Research Applications
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- has several scientific research applications:
Mechanism of Action
The mechanism by which rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- exerts its effects involves the coordination of the rhenium center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can interact with cellular components, leading to selective targeting of cancer cells and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Rhenium tricarbonyl complexes: These compounds share similar structural features but differ in the number and type of ligands attached to the rhenium center.
Rhenium dicarbonyl complexes: These complexes have two carbonyl groups and may include other ligands such as amines or phosphines.
Uniqueness
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
101697-78-3 |
|---|---|
Molecular Formula |
C16H21O4PRe |
Molecular Weight |
494.52 g/mol |
InChI |
InChI=1S/C16H21O4P.Re/c1-13(2)10-21(12-20,11-14(3)4)16(9-19)15(5-7-17)6-8-18;/h5-6,13-15H,10-11H2,1-4H3; |
InChI Key |
LMPQRYKXSDXRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=C=O)(CC(C)C)C(=C=O)C(C=C=O)C=C=O.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
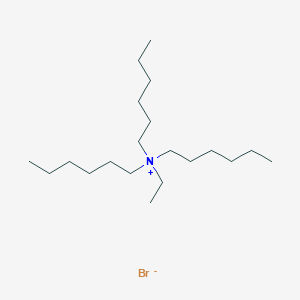
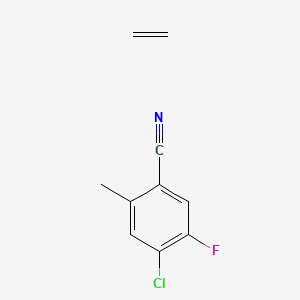

![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)

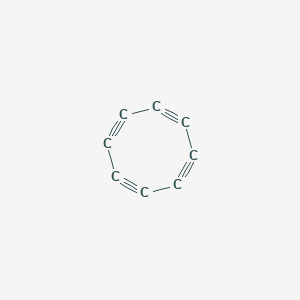
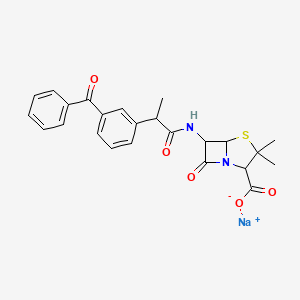
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
